molecular formula C16H20N4O3 B2590218 Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate CAS No. 2319640-55-4

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate

Katalognummer B2590218
CAS-Nummer: 2319640-55-4
Molekulargewicht: 316.361
InChI-Schlüssel: PLKIUCCYZRUSHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays an essential role in the development and survival of B-cells. The inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases.

Wirkmechanismus

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate inhibits BTK by binding to its active site, thus preventing the downstream activation of the B-cell receptor signaling pathway. This results in the inhibition of B-cell proliferation, survival, and migration, leading to the induction of apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in vitro and in vivo. It also exhibits selectivity towards BTK, with minimal off-target effects on other kinases. Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been shown to be well-tolerated in preclinical and clinical studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate offers several advantages for laboratory experiments, including its potency, selectivity, and low toxicity. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects at higher concentrations.

Zukünftige Richtungen

There are several future directions for the development and application of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate. These include:
1. Combination therapy: Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate could be used in combination with other targeted therapies or chemotherapy agents to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: The identification of predictive biomarkers could help to identify patients who are most likely to benefit from Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate therapy.
3. Autoimmune diseases: Further studies are needed to evaluate the efficacy of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
4. Clinical trials: Additional clinical trials are needed to evaluate the safety and efficacy of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate in various B-cell malignancies and autoimmune diseases.
In conclusion, Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate is a promising small molecule inhibitor that targets BTK and has shown potent anti-proliferative and pro-apoptotic effects on B-cells. It offers several advantages for laboratory experiments, and there are several future directions for its development and application in the treatment of B-cell malignancies and autoimmune diseases.

Synthesemethoden

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of tert-butyl 4-amino-2-phenylpyrazole-3-carboxylate with methyl isocyanate, followed by the addition of tert-butyl carbamate. The final product is obtained after purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Eigenschaften

IUPAC Name

tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-16(2,3)23-15(22)13-11(17)12(14(21)18-4)19-20(13)10-8-6-5-7-9-10/h5-9H,17H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKIUCCYZRUSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NN1C2=CC=CC=C2)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.